Felbinac

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

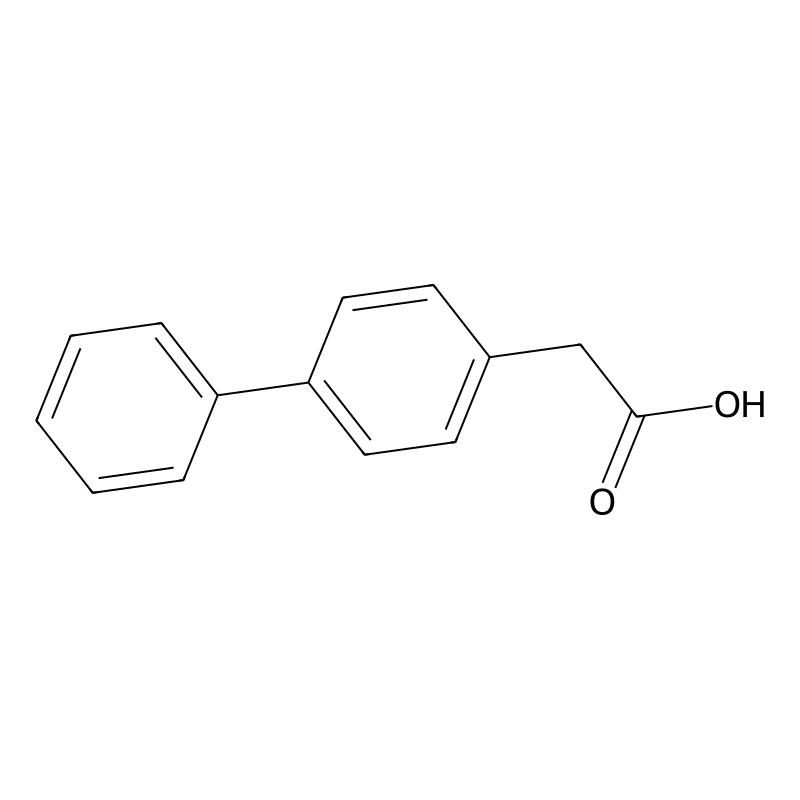

Felbinac (4-biphenylacetic acid) is a non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of fenbufen. Primarily utilized in topical formulations such as gels and patches, it provides localized anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis at the site of application. Its physicochemical properties, including high lipophilicity and a low molecular weight, are key attributes for its established use in transdermal drug delivery systems designed to minimize systemic side effects associated with oral NSAIDs.

References

- [1] Mori, M., et al. Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene. J Nanobiotechnol. 21, 222 (2023).

- [12] Felbinac-containing transdermal absorption preparation. European Patent Office, EP 2514419 A1.

- [13] What is the mechanism of Felbinac? Patsnap Synapse. (2024).

- [17] Felbinac. PubChem. National Center for Biotechnology Information.

- [18] Hosie, G., & Bird, H. (1994). The topical NSAID felbinac versus oral NSAIDS: a critical review. European journal of rheumatology and inflammation, 14(4), 21–28.

While other NSAIDs like diclofenac or ibuprofen are common, direct substitution for Felbinac in established protocols or formulations is ill-advised. The efficacy of a topical NSAID is critically dependent on its ability to permeate the stratum corneum, a function of its specific lipophilicity and interaction with formulation excipients. For example, studies directly comparing topical gels have shown that formulation differences lead to statistically significant variations in clinical outcomes, such as pain reduction on pressure, when comparing Felbinac and Diclofenac. Furthermore, Felbinac's very low intrinsic solubility necessitates specific solubilizers (e.g., N-methyl-2-pyrrolidone, crotamiton) or formulation strategies (e.g., nanoparticle milling) to achieve effective transdermal delivery. Substituting Felbinac with another NSAID without re-optimizing the entire delivery system can compromise drug release, skin permeation, and ultimately, therapeutic effect.

References

- [1] Mori, M., et al. Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene. J Nanobiotechnol. 21, 222 (2023).

- [2] Bouchier-Hayes, T. A., Rotman, H., & Darekar, B. (1990). Comparison of the efficacy and tolerability of diclofenac gel (Voltarol Emulgel) and felbinac gel (Traxam) in the treatment of soft tissue injuries. The British journal of clinical practice, 44(8), 319–320.

- [12] Felbinac-containing transdermal absorption preparation. European Patent Office, EP 2514419 A1.

Formulation-Dependent Efficacy: Demonstrated Performance in Topical Patches vs. Other NSAIDs

In a rat model of carrageenan-induced paw edema, a 3.5% Felbinac patch demonstrated a clear anti-inflammatory effect, significantly reducing the Area Under the Effect Curve (AUEC) for edema compared to a control group. While a 1% diclofenac patch showed a numerically higher edema suppression rate (up to 33.2%) in the same study, the 3.5% Felbinac patch still provided a statistically significant reduction in inflammation (p=0.017 vs. control). This confirms Felbinac's suitability as a primary active pharmaceutical ingredient (API) for developing effective anti-inflammatory patches.

| Evidence Dimension | Anti-inflammatory Effect (AUEC of Edema) |

| Target Compound Data | 247.9 ± 20.1 (3.5% Felbinac Patch) |

| Comparator Or Baseline | Control: 288.6 ± 28.1; 1% Diclofenac Patch: 237.7 ± 40.1 |

| Quantified Difference | 14.1% reduction vs. Control (Felbinac); 17.6% reduction vs. Control (Diclofenac) |

| Conditions | Carrageenan-induced hind paw edema in rats, measured over 7 hours. |

This evidence validates Felbinac as an effective API for transdermal patch formulations, providing a quantifiable anti-inflammatory benchmark comparable to other established topical NSAIDs.

Solubility Profile: Enabling High-Concentration Formulations in Relevant Solvent Systems

Felbinac's utility in research and formulation is heavily influenced by its solubility in appropriate solvents. Technical datasheets confirm its high solubility in Dimethyl sulfoxide (DMSO) at 50 mg/mL. This is a critical parameter for preparing concentrated stock solutions for in vitro assays or for use as a starting point in developing non-aqueous or co-solvent-based topical formulations. This high solubility in a common laboratory and formulation solvent provides a significant handling and processability advantage over compounds with more limited solubility profiles.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | 50 mg/mL |

| Comparator Or Baseline | General benchmark for high solubility in formulation screening |

| Quantified Difference | N/A (Establishes a high-solubility baseline) |

| Conditions | Standard laboratory conditions for DMSO. |

High solubility in DMSO simplifies stock solution preparation for biological screening and provides a flexible starting point for creating high-concentration topical formulations.

Dose-Dependent Skin Permeation: Quantifiable Delivery Through Transdermal Application

The ability of Felbinac to effectively penetrate the skin is a primary driver for its procurement. In a rat skin microdialysis study, the maximum concentration (Cmax) of Felbinac delivered into the skin was directly proportional to the concentration in the applied transdermal patch. A 3.5% w/w Felbinac patch achieved a Cmax of 0.244 µg/mL in the skin dialysate, a 5.3-fold increase over the 0.07% patch and a 2.3-fold increase over the 0.5% patch. This demonstrates a predictable, dose-dependent permeation critical for designing formulations with targeted delivery levels.

| Evidence Dimension | Maximum Concentration (Cmax) in Skin Dialysate (µg/mL) |

| Target Compound Data | 0.244 ± 0.2 (from 3.5% patch) |

| Comparator Or Baseline | 0.104 ± 0.06 (from 0.5% patch); 0.046 ± 0.02 (from 0.07% patch) |

| Quantified Difference | 5.3-fold higher Cmax from 3.5% patch vs. 0.07% patch |

| Conditions | In vivo microdialysis in rat skin following application of a transdermal patch. |

This quantifiable, dose-dependent skin penetration provides formulators with a reliable basis for developing patches and topicals that can achieve specific target concentrations in the skin.

Development of High-Concentration Transdermal Patches for Localized Inflammation

Based on its demonstrated dose-dependent skin permeation and proven efficacy in patch formats, Felbinac is a primary candidate for R&D projects focused on creating next-generation transdermal patches for musculoskeletal conditions. Its performance against comparators like diclofenac validates its use in formulations targeting significant anti-inflammatory effects.

Formulation of Topical Gels Requiring High API Solubility in Co-Solvent Systems

Researchers developing novel topical gels can leverage Felbinac's high solubility in DMSO (50 mg/mL) and its known compatibility with other solvents like ethanol and glycerol in gel preparations. This makes it a suitable API for creating clear, stable, high-concentration gels where poor solubility of the active ingredient is a common development hurdle.

In Vitro and Ex Vivo Models of Skin Absorption and NSAID Efficacy

Felbinac serves as a reliable reference compound for studies investigating the mechanisms of transdermal drug delivery. Its predictable permeation characteristics allow it to be used as a benchmark for evaluating new permeation enhancers, nanoparticle-based delivery systems, or other topical formulation technologies.

References

- [1] Mori, M., et al. Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene. J Nanobiotechnol. 21, 222 (2023).

- [3] Shinkai, N., et al. (2008). Percutaneous penetration of felbinac after application of transdermal patches: relationship with pharmacological effects in rats. Journal of pharmacy and pharmacology, 60(1), 71–76.

- [5] Takayama, K., et al. (2011). Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches. International Journal of Biomedical Science, 7(4), 289-296.

- [25] Stable felbinac gel and preparation method thereof. Chinese Patent CN102525904B.

- [27] Stable felbinac gel and preparation method thereof. Chinese Patent CN102525904A.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (53.61%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (53.61%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (40.21%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (98.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AA - Antiinflammatory preparations, non-steroids for topical use

M02AA08 - Felbinac

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Atapattu SN, Poole CF, Praseuth MB. System maps for retention of small neutral compounds on a biphenylsiloxane-bonded silica stationary phase in reversed-phase liquid chromatography. J Chromatogr A. 2016 Dec 23;1478:68-74. doi: 10.1016/j.chroma.2016.11.059. Epub 2016 Nov 29. PubMed PMID: 27916389.

3: Wada Y, Takaoka Y, Nozawa M, Goto M, Shimokawa KI, Ishii F. Generic selection criteria for safety and patient benefit [VI]: Comparing the physicochemical and pharmaceutical properties of brand-name, generic, and OTC felbinac tapes. Drug Discov Ther. 2017 Jan 15;10(6):300-306. doi: 10.5582/ddt.2016.01053. Epub 2016 Oct 4. PubMed PMID: 27725574.

4: Tanaka S, Hori S, Satoh H, Sawada Y. Prediction of fetal ductus arteriosus constriction by systemic and local dermatological formulations of NSAIDs based on PK/PD analysis. Int J Clin Pharmacol Ther. 2016 Oct;54(10):782-94. doi: 10.5414/CP202532. PubMed PMID: 27285464.

5: Sugimoto M, Toda Y, Hori M, Mitani A, Ichihara T, Sekine S, Kaku S, Otsuka N, Matsumoto H. Topical Anti-Inflammatory and Analgesic Effects of Multiple Applications of S(+)-Flurbiprofen Plaster (SFPP) in a Rat Adjuvant-Induced Arthritis Model. Drug Dev Res. 2016 Jun;77(4):206-11. doi: 10.1002/ddr.21314. Epub 2016 May 31. PubMed PMID: 27241582; PubMed Central PMCID: PMC5089648.

6: Ferrone V, Carlucci M, Palumbo P, Carlucci G. Bioanalytical method development for quantification of ulifloxacin, fenbufen and felbinac in rat plasma by solid-phase extraction (SPE) and HPLC with PDA detection. J Pharm Biomed Anal. 2016 May 10;123:205-12. doi: 10.1016/j.jpba.2016.01.062. Epub 2016 Feb 1. PubMed PMID: 26898973.

7: Nishi I, Kawakami T, Onodera S. Monitoring the concentrations of nonsteroidal anti-inflammatory drugs and cyclooxygenase-inhibiting activities in the surface waters of the Tone Canal and Edo River Basin. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2015;50(11):1108-15. doi: 10.1080/10934529.2015.1047647. PubMed PMID: 26191985.

8: Liu N, Song W, Song T, Fang L. Design and Evaluation of a Novel Felbinac Transdermal Patch: Combining Ion-Pair and Chemical Enhancer Strategy. AAPS PharmSciTech. 2016 Apr;17(2):262-71. doi: 10.1208/s12249-015-0342-9. Epub 2015 Jun 13. PubMed PMID: 26070544; PubMed Central PMCID: PMC4984900.

9: Zheng Y, Hu X, Liu J, Wu G, Zhai Y, Wu L, Shentu J. Qualitative and quantitative analysis of felbinac and its major metabolites in human plasma and urine by liquid chromatography tandem mass spectrometry and its application after intravenous administration of felbinac trometamol injection. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Apr 1;986-987:60-8. doi: 10.1016/j.jchromb.2015.01.042. Epub 2015 Feb 9. PubMed PMID: 25706568.

10: Motoyama K, Tanida Y, Hata K, Hayashi T, Higashi T, Ishitsuka Y, Kondo Y, Irie T, Kaneko S, Arima H. Potential use of a megamolecular polysaccharide sacran as a hydrogel-based sustained release system. Chem Pharm Bull (Tokyo). 2014;62(7):636-41. Epub 2014 Apr 16. PubMed PMID: 24739952.

11: Dhaneshwar S, Kusurkar M, Bodhankar S, Bihani G. Carrier-linked mutual prodrugs of biphenylacetic acid as a promising alternative to bioprecursor fenbufen: design, kinetics, and pharmacological studies. Inflammopharmacology. 2014 Aug;22(4):235-50. doi: 10.1007/s10787-013-0194-4. Epub 2013 Nov 1. PubMed PMID: 24178955.

12: Mok NY, Chadwick J, Kellett KA, Casas-Arce E, Hooper NM, Johnson AP, Fishwick CW. Discovery of biphenylacetamide-derived inhibitors of BACE1 using de novo structure-based molecular design. J Med Chem. 2013 Mar 14;56(5):1843-52. doi: 10.1021/jm301127x. Epub 2013 Feb 22. PubMed PMID: 23374014.

13: Verhagen EA. What does therapeutic ultrasound add to recovery from acute ankle sprain? A review. Clin J Sport Med. 2013 Jan;23(1):84-5. doi: 10.1097/JSM.0b013e31827e9f1d. PubMed PMID: 23269327.

14: Wang XQ, Wang XM, Zhou TF, Dong LQ. Screening of differentially expressed genes and small molecule drugs of pediatric allergic asthma with DNA microarray. Eur Rev Med Pharmacol Sci. 2012 Dec;16(14):1961-6. PubMed PMID: 23242723.

15: Barkin RL. Topical Nonsteroidal Anti-Inflammatory Drugs: The Importance of Drug, Delivery, and Therapeutic Outcome. Am J Ther. 2015 Sep-Oct;22(5):388-407. doi: 10.1097/MJT.0b013e3182459abd. PubMed PMID: 22367354.

16: Zang L, Morikane D, Shimada Y, Tanaka T, Nishimura N. A novel protocol for the oral administration of test chemicals to adult zebrafish. Zebrafish. 2011 Dec;8(4):203-10. doi: 10.1089/zeb.2011.0726. PubMed PMID: 22181663.

17: Scott JM, Baccei C, Bain G, Broadhead A, Evans JF, Fagan P, Hutchinson JH, King C, Lorrain DS, Lee C, Prasit P, Prodanovich P, Santini A, Stearns BA. Discovery and optimization of a biphenylacetic acid series of prostaglandin D2 receptor DP2 antagonists with efficacy in a murine model of allergic rhinitis. Bioorg Med Chem Lett. 2011 Nov 1;21(21):6608-12. doi: 10.1016/j.bmcl.2011.01.024. Epub 2011 Jan 11. PubMed PMID: 21958540.

18: Takayama K, Hirose A, Suda I, Miyazaki A, Oguchi M, Onotogi M, Fotopoulos G. Comparison of the anti-inflammatory and analgesic effects in rats of diclofenac-sodium, felbinac and indomethacin patches. Int J Biomed Sci. 2011 Sep;7(3):222-9. PubMed PMID: 23675240; PubMed Central PMCID: PMC3614831.

19: Ishiguro T, Morishita E, Iohara D, Hirayama F, Wada K, Motoyama K, Arima H, Uekama K. Some pharmaceutical and inclusion properties of 2-hydroxybutyl-β-cyclodextrin derivative. Int J Pharm. 2011 Oct 31;419(1-2):161-9. doi: 10.1016/j.ijpharm.2011.07.044. Epub 2011 Aug 5. PubMed PMID: 21839823.

20: Kasuya F, Miwa Y, Kazumi M, Inoue H, Ohta H. Effect of enoxacin, felbinac, and sparfloxacin on fatty acid metabolism and glucose concentrations in rat tissues. Int J Toxicol. 2011 May;30(3):367-76. doi: 10.1177/1091581810397619. Epub 2011 Jun 1. PubMed PMID: 21633127.

Explore Compound Types